molecular formula C16H18O4 B8410214 (3,5-Dimethoxy-phenyl)-(2-methoxy-phenyl)-methanol

(3,5-Dimethoxy-phenyl)-(2-methoxy-phenyl)-methanol

Cat. No. B8410214
M. Wt: 274.31 g/mol
InChI Key: HERGHWZWEQUIRJ-UHFFFAOYSA-N
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Patent
US07312241B2

Procedure details

2-Methoxybenzaldehyde (0.81 g, 5.95 mmol), 1-bromo-3,5-dimethoxybenzene (1.42 g, 6.54 mmol), and n-butyl lithium (2.62 ml, 6.54 mmol) were treated in the same manner as described above for the synthesis of (2,3-dihydrobenzo[1,4]dioxin-6-yl)-(3,5-dimethoxyphenyl)methanol. The crude material was purified via flash column chromatography (10% EtOAc in hexane gradient to 40% EtOAc in hexane in about 40 min.) to give (3,5-dimethoxy-phenyl)-(2-methoxy-phenyl)-methanol as a greenish oil (1.38 g, 85%): 1HNMR (CDCl3) 7.30-7.18 (m, 2H, Ar), 6.96-6.88 (m, 2H, Ar), 6.57 (d, J=1 Hz, 2H, Ar), 6.36 (t, J=2 Hz, 1H, Ar), 5.99 (d, J=5 Hz, 1H, CHOH), 3.84 (s, 3H, OCH3), 3.77 (s, 6H, 2OCH3), 3.04 (d, J=5 Hz, 1H, OH). The product was carried over to the next step.
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step One
Name
(2,3-dihydrobenzo[1,4]dioxin-6-yl)-(3,5-dimethoxyphenyl)methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].Br[C:12]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[C:14]([O:20][CH3:21])[CH:13]=1.C([Li])CCC.O1C2C=CC(C(C3C=C(OC)C=C(OC)C=3)O)=CC=2OCC1>>[CH3:19][O:18][C:16]1[CH:17]=[C:12]([CH:5]([C:4]2[CH:7]=[CH:8][CH:9]=[CH:10][C:3]=2[O:2][CH3:1])[OH:6])[CH:13]=[C:14]([O:20][CH3:21])[CH:15]=1

Inputs

Step One
Name
Quantity
0.81 g
Type
reactant
Smiles
COC1=C(C=O)C=CC=C1
Name
Quantity
1.42 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OC)OC
Name
Quantity
2.62 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
(2,3-dihydrobenzo[1,4]dioxin-6-yl)-(3,5-dimethoxyphenyl)methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C(O)C2=CC(=CC(=C2)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude material was purified via flash column chromatography (10% EtOAc in hexane gradient to 40% EtOAc in hexane in about 40 min.)
Duration
40 min

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C(O)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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